Cas no 59653-66-6 ((1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine)

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-amine is a chiral amine derivative featuring a benzimidazole core, a structure of interest in medicinal chemistry and asymmetric synthesis. Its stereospecific configuration at the C1 position enhances its utility as a building block for biologically active compounds or chiral auxiliaries. The benzimidazole moiety provides potential for coordination or hydrogen bonding, while the branched alkyl chain contributes to lipophilicity, influencing solubility and reactivity. This compound may serve as a precursor for pharmaceuticals, catalysts, or ligands in enantioselective transformations. Its well-defined stereochemistry and functional group compatibility make it a valuable intermediate for research applications requiring precise molecular control.
(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine structure
59653-66-6 structure
Product Name:(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
CAS No:59653-66-6
MF:C11H15N3
MW:189.256901979446
MDL:MFCD02128751
CID:821243
PubChem ID:3575057
Update Time:2025-10-28

(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
    • (S)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
    • NULL
    • (1'S)-1'-amino-1'-isopropyl-1'-(benzimidazo-2-yl)methane
    • (S)-iPr-bimaH
    • 1-benzimidazol-2-yl-2-methylpropylamine
    • AC1MRWUM
    • Oprea1_827438
    • STOCK5S-51402
    • ZLB0034
    • (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
    • MFCD02128751
    • 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
    • DTXSID30393790
    • 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine, AldrichCPR
    • EN300-34225
    • 59653-66-6
    • DA-04476
    • 60603-59-0
    • AKOS016039032
    • 1-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PROPYLAMINE
    • CS-0273509
    • DB-072671
    • 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
    • HMS1768L09
    • AKOS000200420
    • (R)-(+)-2-(alpha-(i-propyl)methanamine)-1H-benzimidazole
    • 1-(1H-benzo[d]iMidazol-2-yl)-2-Methylpropan-1-aMine
    • MDL: MFCD02128751
    • Inchi: 1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)
    • InChI Key: JDPVJORLNSVLOK-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1C(C(C)C)N

Computed Properties

  • Exact Mass: 189.126597491g/mol
  • Monoisotopic Mass: 189.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 166-168°C
  • Boiling Point: 375.3±25.0 °C at 760 mmHg
  • Flash Point: 208.7±10.4 °C
  • Sensitiveness: air sensitive
  • Specific Rotation: -29.9° (c 1.0 CHCl3)
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine Security Information

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(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:59653-66-6)(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
Order Number:A1042178
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):214.0
Email:sales@amadischem.com

Additional information on (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine

Comprehensive Overview of (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine (CAS No. 59653-66-6)

(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine (CAS No. 59653-66-6) is a chiral organic compound featuring a benzimidazole core linked to a branched alkylamine. This structurally unique molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The benzimidazole moiety contributes to its biological activity, while the chiral center at the 1-position offers opportunities for stereoselective interactions.

The compound's molecular formula is C11H15N3, with a molecular weight of 189.26 g/mol. Its chirality makes it particularly interesting for researchers investigating enantioselective synthesis and asymmetric catalysis. The presence of both aromatic and aliphatic components in (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine gives it balanced lipophilic and hydrophilic properties, which is crucial for bioavailability in potential pharmaceutical applications.

Current research trends focus on the compound's potential as a building block for novel therapeutic agents. The benzimidazole scaffold is known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Scientists are particularly interested in how the chiral amine modification might enhance these activities or provide new mechanisms of action. Recent publications have explored its use in developing targeted therapies for neurological disorders and metabolic diseases.

From a synthetic chemistry perspective, 59653-66-6 presents interesting challenges and opportunities. The stereocenter requires careful control during synthesis to ensure enantiopurity, making it a valuable case study for asymmetric synthesis techniques. Researchers are developing novel catalytic methods to efficiently produce this compound, with particular focus on green chemistry approaches that minimize environmental impact.

The compound's physicochemical properties make it suitable for various formulation strategies. Its moderate solubility in both aqueous and organic solvents allows for flexible delivery system design. This characteristic is particularly valuable in drug development, where researchers must balance solubility, stability, and bioavailability. Recent advances in formulation technology have opened new possibilities for optimizing the delivery of (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine-based therapeutics.

Analytical characterization of CAS 59653-66-6 typically involves advanced techniques such as chiral HPLC, mass spectrometry, and NMR spectroscopy. These methods are essential for verifying the compound's identity, purity, and enantiomeric excess. The development of robust analytical methods for this compound supports quality control in research and potential manufacturing processes.

In the context of current pharmaceutical trends, (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine aligns with the growing interest in targeted small molecule therapies. Its molecular features make it a promising candidate for structure-activity relationship studies, particularly in the design of enzyme inhibitors or receptor modulators. Researchers are investigating its potential interactions with various biological targets, including G-protein coupled receptors and ion channels.

The compound's stability profile has been the subject of recent investigations. Understanding its degradation pathways under various conditions (pH, temperature, light exposure) is crucial for developing stable formulations. These studies contribute to the broader knowledge of benzimidazole derivative stability and inform best practices for handling and storage.

From a commercial perspective, 59653-66-6 is available from specialty chemical suppliers serving the pharmaceutical and biotechnology industries. The market for such chiral building blocks has grown significantly in recent years, driven by increased demand for enantiopure compounds in drug discovery. Suppliers typically offer this compound in research quantities with certificates of analysis documenting its purity and stereochemical composition.

Regulatory considerations for (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine focus on its safe handling in laboratory settings. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with this compound. Material Safety Data Sheets provide detailed guidance on personal protective equipment and handling procedures.

Future research directions for this compound include exploring its potential in combination therapies and investigating its pharmacokinetic properties. The scientific community continues to uncover new applications for benzimidazole-containing compounds, and this particular chiral derivative offers unique opportunities for innovation in medicinal chemistry and drug development.

In summary, (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine (CAS No. 59653-66-6) represents an important structural motif in modern pharmaceutical research. Its combination of chiral center and benzimidazole core makes it a versatile intermediate with potential applications across multiple therapeutic areas. As research progresses, this compound may contribute to the development of novel treatments addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59653-66-6)(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
A1042178
Purity:99%
Quantity:1g
Price ($):214.0
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